molecular formula C14H11ClF3N3O B2448765 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide CAS No. 478063-80-8

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide

Cat. No. B2448765
CAS RN: 478063-80-8
M. Wt: 329.71
InChI Key: JPVHDHYRGOADFJ-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide, also known as 2-C5T2P-N3PM, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinylmethyl acetamides family, which are known for their wide range of biological activities. 2-C5T2P-N3PM is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, and is used in the study of metabolic pathways, drug metabolism, and cell signaling.

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Fluorinated Derivatives : Research by Kuznecovs et al. (2020) explored the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, involving the ozonation of N-Boc-protected compounds and catalytic hydrogenation. This process led to the formation of intermediates like 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, a crucial step in synthesizing fluorinated structural derivatives (Kuznecovs et al., 2020).

  • Biological Evaluation of Analogs : A study by Barlow et al. (1991) detailed the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This involved exploring different substituents and discovering potent compounds with significant analgesic effects (Barlow et al., 1991).

Anticancer Applications

  • Anticancer Properties of Derivatives : Vinayak et al. (2014) conducted a study on novel 2-chloro N-aryl substituted acetamide derivatives, analyzing their cytotoxicity on various human leukemic cell lines. They synthesized compounds and evaluated them for in-vitro anticancer activity, finding significant cytotoxic effects on specific cell lines (Vinayak et al., 2014).

Synthesis Methods and Applications

  • Synthesis and Application Research : Zheng-xiong (2004) summarized the synthesis methods for 2-chloro-5-trifluoromethyl pyridine, highlighting its applications as intermediates in pharmaceuticals, agrochemicals, biochemicals, and herbicides. The study also discussed the current research situation and development trends (Zheng-xiong, 2004).

Molecular Conformation Studies

  • Proton Magnetic Resonance Study : Singha et al. (1998) performed a proton magnetic resonance study on N-(3-pyridinyl) 3-pyridinecarboxamide and related compounds. This study provided insights into the molecular conformation of these compounds in different solvents, contributing to a deeper understanding of their structural properties (Singha et al., 1998).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c15-11-4-10(14(16,17)18)8-20-12(11)5-13(22)21-7-9-2-1-3-19-6-9/h1-4,6,8H,5,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVHDHYRGOADFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide

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